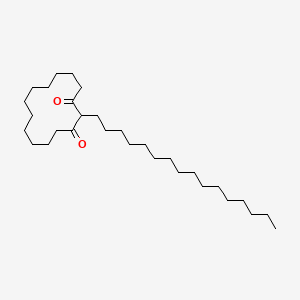

2-Hexadecylcyclotetradecane-1,3-dione

Description

Properties

CAS No. |

17874-88-3 |

|---|---|

Molecular Formula |

C30H56O2 |

Molecular Weight |

448.8 g/mol |

IUPAC Name |

2-hexadecylcyclotetradecane-1,3-dione |

InChI |

InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28-29(31)26-23-20-17-14-12-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3 |

InChI Key |

AGHBODRJGSWKSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Hexadecylcyclotetradecane-1,3-dione

Title: Chemical Structure and Properties of 2-Hexadecylcyclotetradecane-1,3-dione: A Next-Generation Macrocyclic β-Diketone for Advanced Chelation and Lipid Nanoparticle Functionalization

Executive Summary

In the landscape of advanced materials and drug delivery, the design of amphiphilic chelators is paramount. 2-Hexadecylcyclotetradecane-1,3-dione (C₃₀H₅₆O₂) represents a sophisticated structural triad: a 14-membered macrocyclic ring, a reactive β-diketone (1,3-dione) moiety, and a highly lipophilic hexadecyl (C16) aliphatic anchor. This whitepaper deconstructs the physicochemical behavior of this molecule, detailing its conformational dynamics, tautomeric equilibria, and its dual utility as a phase-transfer metal extractant and a surface-functionalization anchor for Lipid Nanoparticles (LNPs).

Chemical Structure and Conformational Dynamics

The Cyclotetradecane Macrocycle

The core of the molecule is a 14-membered cyclotetradecane ring. Unlike smaller cycloalkanes, 14-membered rings are characterized by relatively low ring strain but possess specific, highly preorganized conformational preferences[1]. In the context of macrocyclic synthesis, the integration of a 1,3-dione into this ring forces the carbonyl oxygen atoms into a constrained geometry, which heavily dictates the molecule's reactivity and its ability to participate in complex ring constructions and metal coordination[2].

Keto-Enol Tautomerism

A defining feature of cyclic β-diketones is their existence in a dynamic tautomeric equilibrium between the diketo and enol forms[3]. For 2-hexadecylcyclotetradecane-1,3-dione, the enol form is significantly stabilized by extended conjugation and intramolecular hydrogen bonding[4]. The position of this equilibrium is highly sensitive to the dielectric constant of the surrounding microenvironment. In non-polar environments (such as a lipid bilayer or an organic solvent), the enol form predominates, creating a highly nucleophilic center primed for bidentate metal chelation.

The Hexadecyl (C16) Anchor

The addition of a 16-carbon alkyl chain at the α-carbon (C2 position) fundamentally alters the molecule's phase behavior. Hydrocarbon chains of this length are established membrane anchors; a long, saturated lipid tail exhibits exceptionally high affinity for phospholipid bilayers, preventing the molecule from partitioning into aqueous environments[5].

Physicochemical Properties

To predict the behavior of 2-hexadecylcyclotetradecane-1,3-dione in biological and synthetic systems, foundational quantitative data is summarized below. The extreme lipophilicity (LogP) dictates its use exclusively in organic phases or colloidal suspensions.

| Property | Value (Calculated/Predicted) | Chemical Implication |

| Molecular Formula | C₃₀H₅₆O₂ | Highly saturated, stable against oxidation. |

| Molecular Weight | 448.77 g/mol | Optimal size for lipid bilayer intercalation. |

| Predicted LogP | ~9.5 | Extreme hydrophobicity; insoluble in water. |

| Topological Polar Surface Area | 34.14 Ų (Keto) / 37.3 Ų (Enol) | Minimal polar surface, restricted to the dione headgroup. |

| Hydrogen Bond Donors | 0 (Keto) / 1 (Enol) | Enol form acts as a proton donor/metal coordinator. |

| Hydrogen Bond Acceptors | 2 | Facilitates interaction with aqueous interfaces. |

Core Applications & Mechanisms

Advanced Metal Chelation (Solvent Extraction)

In hydrometallurgy and radiopharmacy, the extraction of transition and actinide metals requires ligands that can bind ions in aqueous phases and transport them into organic solvents. The enol tautomer of 2-hexadecylcyclotetradecane-1,3-dione acts as a bidentate ligand, deprotonating to form a highly stable, neutral six-membered metallacycle with ions like Cu²⁺ or UO₂²⁺. The massive hydrophobic bulk of the C14 ring and C16 chain ensures the resulting complex is entirely phase-transferred into the organic layer.

Fig 1. Tautomeric equilibrium and phase-transfer metal chelation pathway.

Surface Functionalization of Lipid Nanoparticles (LNPs)

Modern LNPs, critical for mRNA delivery, rely on a precise matrix of ionizable lipids, structural phospholipids (e.g., DSPC), cholesterol, and PEGylated lipids[6]. By introducing 2-hexadecylcyclotetradecane-1,3-dione during the lipid mixing phase, the C16 chain intercalates deeply into the hydrophobic core of the DSPC/Cholesterol matrix[5]. The macrocyclic β-diketone headgroup remains oriented at the aqueous interface. This architecture allows the LNP surface to be functionalized for targeted bioconjugation or to act as a circulating metal-ion scavenger without compromising the internal genetic payload.

Fig 2. Microfluidic workflow for anchoring β-diketones into LNP bilayers.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems, embedding internal checks to verify causality and structural integrity.

Protocol 1: NMR-Based Quantification of Keto-Enol Tautomerism

Objective: Determine the tautomeric ratio of the compound in a lipid-mimicking environment.

-

Step 1: Solvent Selection & Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Chloroform-d (CDCl₃). Causality: CDCl₃ is explicitly chosen because its low dielectric constant mimics the hydrophobic core of a lipid bilayer, actively promoting the intramolecularly hydrogen-bonded enol form[4].

-

Step 2: NMR Acquisition: Acquire a ¹H-NMR spectrum at 298K. Set the relaxation delay (D1) to at least 5 seconds. Causality: A long relaxation delay ensures that the slowly relaxing enolic protons are fully captured, preventing artificial skewing of the integration values[4].

-

Step 3: Integration & Self-Validation: Integrate the diketo C2-H proton (expected δ 3.0–4.0 ppm) against the enolic OH proton (expected δ > 10.0 ppm)[4].

-

Validation Check: The system self-validates by calculating the mass balance. The sum of the molar equivalents of the enol and diketo forms must equal the integration of the terminal methyl group of the C16 chain (δ ~0.88 ppm, 3H). A deviation of >5% indicates the presence of intermolecular aggregates, solvent contamination, or degradation.

Protocol 2: Microfluidic Formulation of Functionalized LNPs

Objective: Embed the compound into an LNP bilayer without disrupting particle morphology.

-

Step 1: Lipid Phase Preparation: Dissolve DSPC, Cholesterol, DMG-PEG2000, and 2-hexadecylcyclotetradecane-1,3-dione in absolute ethanol at a molar ratio of 10:38:1.5:0.5. Causality: The 0.5 molar ratio ensures the β-diketone anchor is incorporated at a density high enough for surface reactivity but low enough to prevent disruption of the DSPC/Cholesterol packing[6].

-

Step 2: Microfluidic Mixing: Mix the lipid phase with an aqueous buffer (pH 4.0) using a microfluidic cartridge at a 1:3 (ethanol:aqueous) flow rate ratio. Causality: This specific flow ratio induces rapid, uniform supersaturation. The hydrophobic C16 chain is forced to co-precipitate instantly with the structural lipids, driving the polar 1,3-dione to the aqueous interface[6].

-

Step 3: Dialysis & Self-Validation: Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol.

-

Validation Check: Assess the LNPs via Dynamic Light Scattering (DLS). The protocol is validated if the Polydispersity Index (PDI) remains < 0.15. To confirm surface functionalization, introduce a dilute Cu²⁺ solution; a successful formulation will self-validate by exhibiting a measurable shift in Zeta potential (becoming more negative due to metal coordination) without an increase in particle size, proving the diketone is surface-available and not causing particle aggregation.

References

1.[1] Cyclotetradecane - Wikipedia. Wikipedia. 2.[4] 1H-Phenalene-1,3(2H)-dione | 5821-59-0 | Benchchem. Benchchem. 3.[2] An Unexpected Result of Base-Promoted Rearrangement of 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione. Sciforum. 4.[3] 5-Methylcyclohexane-1,3-dione | 4341-24-6. Benchchem. 5.[5] Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review. ResearchGate. 6.[6] Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers.

Sources

- 1. Cyclotetradecane - Wikipedia [en.wikipedia.org]

- 2. sciforum.net [sciforum.net]

- 3. 5-Methylcyclohexane-1,3-dione | 4341-24-6 | Benchchem [benchchem.com]

- 4. 1H-Phenalene-1,3(2H)-dione | 5821-59-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

A Technical Guide to the Thermodynamic Stability of 2-Hexadecylcyclotetradecane-1,3-dione in Solution

Executive Summary

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 2-Hexadecylcyclotetradecane-1,3-dione, a large-ring β-diketone with a long alkyl substituent. For researchers in drug development and materials science, understanding the stability of such molecules is paramount for predicting formulation longevity, bioavailability, and reactivity. The core of this molecule's behavior in solution is its existence within a dynamic keto-enol tautomeric equilibrium. The position of this equilibrium, which dictates the relative populations of the keto and enol forms, is a direct measure of the system's thermodynamic stability under specific conditions. This document delves into the fundamental principles of this equilibrium, explores the profound influence of solvent, temperature, and pH, and provides detailed, field-proven experimental and computational protocols for its characterization. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for scientists seeking to control and predict the behavior of complex β-diketones in solution.

Introduction: The Significance of Large-Ring β-Diketones

Cyclic β-diketones are a cornerstone structural motif in organic chemistry, renowned for their versatile reactivity and metal-chelating properties. When appended with long alkyl chains, as in 2-Hexadecylcyclotetradecane-1,3-dione, these molecules gain significant lipophilicity, making them promising candidates for applications requiring membrane interaction or solubility in non-polar environments, such as drug delivery systems or advanced materials.

The molecule in focus, 2-Hexadecylcyclotetradecane-1,3-dione, presents a unique combination of features:

-

A β-Diketone Moiety: The 1,3-dione functionality is the reactive and structurally dynamic heart of the molecule.

-

A Large, Flexible Ring: The 14-membered cyclotetradecane ring introduces significant conformational complexity compared to smaller, more rigid cyclic diones like cyclohexane-1,3-dione.[1]

-

A Long Alkyl Chain: The C16 hexadecyl group dominates the molecule's physical properties, imparting a surfactant-like character.

The thermodynamic stability of this molecule in solution is not a simple matter of decomposition kinetics. Instead, it is primarily defined by the equilibrium between its two tautomeric forms: the diketo form and the keto-enol (or simply, enol) form. The ratio of these forms at equilibrium directly impacts the molecule's chemical properties, including its acidity, polarity, and reactivity. For drug development professionals, an unpredictable shift in this equilibrium can alter a compound's solubility, receptor binding affinity, and metabolic profile, making a thorough understanding of its stability essential.[2][3]

Fundamental Principles: The Keto-Enol Tautomeric Equilibrium

Tautomers are constitutional isomers that readily interconvert, with the most common type involving the migration of a proton.[4] For 2-Hexadecylcyclotetradecane-1,3-dione, the equilibrium lies between the diketo form and the more stable enol form, which is stabilized by conjugation and a strong intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring.[2][5]

Caption: The keto-enol tautomeric equilibrium of the β-diketone moiety.

The equilibrium constant, KT, is the ratio of the enol concentration to the keto concentration at equilibrium ([Enol]/[Keto]) and serves as the primary quantitative measure of thermodynamic stability.

Key Factors Influencing Stability in Solution

The position of the keto-enol equilibrium is exquisitely sensitive to the surrounding environment.

-

Solvent Effects: This is arguably the most critical factor.

-

Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride, chloroform) cannot form strong hydrogen bonds with the solute. In these environments, the enol form is heavily favored because its stabilizing intramolecular hydrogen bond is not disrupted.[5][6]

-

Polar, aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors. They can disrupt the enol's intramolecular hydrogen bond to some extent, shifting the equilibrium slightly toward the more polar keto form.[3]

-

Polar, protic solvents (e.g., water, methanol, ethanol) are strong hydrogen bond donors and acceptors. They effectively solvate both tautomers but tend to stabilize the more polar keto form while significantly disrupting the enol's internal hydrogen bond, thus shifting the equilibrium in favor of the keto form.[5][6]

-

-

Temperature Effects: The tautomerization is a true equilibrium, and its position is therefore temperature-dependent. The relationship between the equilibrium constant (KT) and temperature (T) can be described by the van 't Hoff equation:

ln(KT) = -ΔH°/(RT) + ΔS°/R

By measuring KT at various temperatures, one can construct a van 't Hoff plot (ln(KT) vs. 1/T) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of tautomerization. These values provide deep insight into the energetics and disorder changes of the process.

-

pH and Acidity: The proton on the C2 carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. In the presence of a base, this proton can be removed to form a resonance-stabilized enolate anion. This introduces a second, pH-dependent equilibrium that is critical in buffered solutions or biological media.

Experimental Methodologies for Stability Assessment

A multi-faceted approach is required to fully characterize the thermodynamic stability of 2-Hexadecylcyclotetradecane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for quantifying tautomeric populations in solution.[4][7] Because the interconversion between keto and enol forms is typically slow on the NMR timescale, distinct sets of signals for each tautomer can be observed and integrated.[8]

Expertise & Rationale: We use ¹H NMR as the primary tool because the signals are sharp and the integration is highly accurate. The key is to identify protons that have unique chemical shifts in each tautomeric form. For this molecule, the C2 proton of the keto form (a triplet) and the enolic OH proton (a broad singlet, often >10 ppm) are unambiguous markers. ¹³C NMR can be used as a confirmatory method, as the carbonyl carbons and the sp² carbons of the enol have distinct chemical shifts.

Protocol for ¹H NMR Tautomer Quantification:

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-Hexadecylcyclotetradecane-1,3-dione and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is a key experimental variable.

-

Equilibration: Allow the sample to equilibrate at a constant, recorded temperature for at least 30 minutes before analysis. For some systems, equilibration can take hours.[3]

-

Instrument Setup:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure the spectral width is sufficient to include the downfield enolic OH proton (e.g., -2 to 16 ppm).

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and quantitative accuracy. A value of 30 seconds is often a safe starting point.

-

-

Data Processing:

-

Carefully phase the spectrum and perform a baseline correction.

-

Identify the characteristic signal for the keto form (e.g., the proton at C2) and the enol form (e.g., the enolic OH proton).

-

Integrate the selected signals. Set the integral of the proton representing one tautomer (e.g., the single enolic OH proton) to 1.00. The integral of the corresponding keto proton signal will then directly reflect its molar ratio.

-

-

Calculation:

-

Mole Fraction (Enol), Xenol = (Integralenol) / (Integralenol + Integralketo)

-

Mole Fraction (Keto), Xketo = (Integralketo) / (Integralenol + Integralketo)

-

Equilibrium Constant, KT = Xenol / Xketo

-

Caption: A typical workflow for determining the keto-enol equilibrium constant using NMR.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a complementary technique that leverages the different electronic structures of the tautomers. The conjugated enol form typically exhibits a strong π → π* transition at a longer wavelength (λmax) compared to the keto form's weaker n → π* transitions.[9][10]

Expertise & Rationale: While less direct than NMR, UV-Vis is highly sensitive and excellent for studying dilute solutions or for rapid screening of solvent effects. The challenge lies in deconvoluting the overlapping spectra of the two tautomers. This is often overcome by combining experimental measurements with computational chemistry to simulate the spectra of the pure tautomers.[11][12][13]

Protocol for UV-Vis Analysis:

-

Solvent Selection: Prepare stock solutions of the compound in solvents that are known to heavily favor one tautomer (e.g., hexane for >95% enol, water/acetonitrile for higher keto content) to obtain "pure" reference spectra.

-

Spectrum Acquisition: Prepare a series of dilute solutions in the solvent of interest to ensure adherence to the Beer-Lambert Law. Record the UV-Vis spectrum over a relevant range (e.g., 200-450 nm).

-

Data Analysis (Combined Method):

-

Use computational methods (see Section 3.3) to calculate the theoretical λmax and oscillator strengths for both the pure keto and pure enol forms.

-

Compare the simulated spectra with the experimental spectrum.

-

Use chemometric analysis or simple linear combination to determine the ratio of the two forms that best reconstructs the experimental spectrum.[11]

-

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting stability and corroborating experimental findings.[14][15] These methods calculate the electronic energy of the molecule, allowing for a direct comparison of the relative stabilities of the tautomers.

Expertise & Rationale: The key to accurate computational prediction is the choice of a suitable functional and basis set, and the inclusion of a solvent model. The Polarizable Continuum Model (PCM) is a robust method for simulating the bulk electrostatic effects of a solvent, which is crucial for this topic.[13] By calculating the Gibbs free energies (G) of both tautomers in a simulated solvent, we can directly predict the free energy change of tautomerization (ΔGT) and the equilibrium constant (KT = exp(-ΔGT/RT)).

Caption: A workflow for the computational analysis of tautomeric stability.

Data Interpretation and Quantitative Summary

The primary output of these studies is the equilibrium constant (KT) under various conditions. This data should be tabulated for clear comparison.

Table 1: Hypothetical Tautomeric Equilibrium Data for 2-Hexadecylcyclotetradecane-1,3-dione at 298 K

| Solvent | Dielectric Constant (ε) | % Enol (from ¹H NMR) | KT ([Enol]/[Keto]) | ΔG° (kcal/mol) |

| n-Hexane | 1.9 | 98.2% | 54.6 | -2.37 |

| Chloroform-d | 4.8 | 91.5% | 10.8 | -1.41 |

| Acetone-d₆ | 21.0 | 76.0% | 3.17 | -0.68 |

| DMSO-d₆ | 47.0 | 65.0% | 1.86 | -0.37 |

| Methanol-d₄ | 33.0 | 40.0% | 0.67 | +0.24 |

Note: Data are hypothetical and for illustrative purposes.

Interpreting the Data: The trend is clear: as solvent polarity and hydrogen-bonding ability increase, the equilibrium shifts away from the enol form toward the keto form, reflected by a decreasing KT. The change in the sign of ΔG° indicates the point at which the keto form becomes the thermodynamically more stable tautomer in solution.

Potential Degradation Pathways

Beyond tautomerism, thermodynamic stability also encompasses the molecule's resistance to irreversible chemical degradation. For a β-diketone, two primary pathways are of concern.

-

Retro-Claisen (Hydrolytic) Cleavage: Under strong basic or acidic conditions, the C-C bond between the carbonyls can be cleaved. In the presence of water, this leads to hydrolysis, breaking the ring and forming a long-chain keto-acid or keto-ester, depending on the conditions. This is often the primary long-term degradation pathway in aqueous formulations.

-

Oxidation: The enol form contains a C=C double bond and allylic C-H bonds, which are susceptible to oxidation, especially in the presence of air, light, or trace metal catalysts.

Caption: Potential degradation pathways for the core β-diketone structure.

Conclusion and Outlook

The thermodynamic stability of 2-Hexadecylcyclotetradecane-1,3-dione in solution is a complex interplay of its inherent structure and its environment. Its behavior is dominated by a keto-enol equilibrium that is highly sensitive to solvent polarity, hydrogen-bonding capacity, and temperature. A robust characterization of this stability requires a combination of high-resolution NMR spectroscopy for accurate quantification, UV-Vis spectrophotometry for sensitive screening, and computational chemistry for predictive power and mechanistic insight.

For professionals in drug development and materials science, this guide provides the foundational principles and actionable protocols necessary to understand, predict, and ultimately control the behavior of this and similar molecules. Future studies should focus on extending this analysis to more complex, biologically relevant media, such as micellar solutions or lipid bilayers, to better predict the molecule's behavior in its target applications.

References

-

Pau-Marcos, F., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. [Link]

-

Kabachnik, M. I., et al. (2010). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Russian Chemical Bulletin. [Link]

-

Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Pau-Marcos, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry. [Link]

-

Schrier, H. et al. (2016). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

-

Pau-Marcos, F., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

Chan, S. O., et al. (1968). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]

-

Mills, S., & Beak, P. (1975). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. The Journal of Organic Chemistry. [Link]

-

Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis Corp. Applications. [Link]

-

Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]

-

Lelj, F., et al. (2007). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure: THEOCHEM. [Link]

-

de Mattos, L. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

-

Truckses, E. D., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

-

Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. [Link]

-

Kamieńska-Trela, K., et al. (2013). Structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions – An NMR and GIAO-DFT computational study. Journal of Molecular Structure. [Link]

-

Dungan, R. S., & Gan, J. (2005). Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. Pest Management Science. [Link]

-

Zhang, Q., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

-

Ruzicka, K., & Majer, V. (2005). Measurement of Vapour Pressures of Organic Compounds. Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. [Link]

-

Tayyari, S. F., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Journal of the Chinese Chemical Society. [Link]

-

Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. [Link]

-

Stilinović, V., & Kaitner, B. (2018). Keto-enol tautomerization in β-diketones. ResearchGate. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Amann, J., et al. (2018). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). ResearchGate. [Link]

-

Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group, University of Pennsylvania. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Link]

-

van der Klis, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. [Link]

-

Bagno, A., et al. (1991). Thermodynamics of Protonation of Ketones and Esters and Energies of Hydration of Their Conjugate Acids. The Journal of Physical Chemistry. [Link]

-

Lazzari, F., et al. (1996). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Sandy, D. G. (1968). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development. [Link]

-

Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]

-

Sepúlveda, F., et al. (2015). Kinetic study of tantalum extraction using beta-diketones. The Journal of The Southern African Institute of Mining and Metallurgy. [Link]

-

Le, C., et al. (2017). Ketones and aldehydes as alkyl radical equivalents for C–H functionalization of heteroarenes. Science. [Link]

-

D'Anna, F., & Riela, S. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]

-

Esselman, B. J., & Hill, N. J. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education. [Link]

-

Kulkarni, M. V., et al. (2019). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Journal of the Indian Chemical Society. [Link]

-

University of Calgary. (n.d.). Chapter 2: Thermodynamics and Stability. Chemistry LibreTexts. [Link]

-

Patel, K. D., et al. (2014). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Bioscience, Agriculture and Technology. [Link]

-

Kurisu, F., et al. (2010). Diversity of estrogen biodegradation pathways and application in environmental bioremediation. Applied Microbiology and Biotechnology. [Link]

-

Al-Adiwish, W. M., et al. (2018). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Raj, S. S. S., et al. (2007). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E. [Link]

-

Zepeda-Velázquez, C., et al. (2018). The Inversion Process of 1,3-cyclohexanedione. Journal of the Mexican Chemical Society. [Link]

-

Zepeda-Velázquez, C., et al. (2018). The Inversion Process of 1,3-cyclohexanedione. ResearchGate. [Link]

-

Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

- Stetter, H., & Wenderoth, H. (1985). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.

-

Grigg, R., et al. (1995). From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. Tetrahedron. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. scilit.com [scilit.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Keto-Enol Tautomerism in 2-Hexadecylcyclotetradecane-1,3-dione

Content Type: Technical Whitepaper / Characterization Protocol

Subject: Physicochemical Dynamics of Lipophilic Macrocyclic

Executive Summary

This guide provides a comprehensive technical analysis of the keto-enol tautomerism in 2-Hexadecylcyclotetradecane-1,3-dione . This molecule represents a unique intersection of macrocyclic conformational flexibility and lipid-mimetic behavior. Unlike small-ring

Understanding this equilibrium is critical for researchers utilizing this scaffold in supramolecular host-guest chemistry , metal chelation therapy (e.g., iron overload) , or lipid-based drug delivery systems , where the specific tautomer dictates membrane permeability and binding affinity.

Part 1: Structural Dynamics & Tautomeric Landscape

The Macrocyclic Constraint

In open-chain

-

The "Corner" Effect: To minimize transannular interactions (Prelog strain), the rigid enol unit typically occupies a "corner" position in the rectangular diamond lattice conformation of the cyclotetradecane ring.

-

The C16 Tail Impact: The hexadecyl group at the

-position (C2) introduces significant steric bulk. This destabilizes the planar cis-enol form slightly compared to the unsubstituted parent, forcing the macrocycle to adopt twisted conformations to avoid steric clash between the tail and the ring hydrogens.

Tautomeric Species

We distinguish three primary species in equilibrium:

-

Diketo Form (D): The diprotic species. In macrocycles, the carbonyls often point in opposite directions (anti-conformation) to minimize dipole repulsion, leading to a "W-shaped" local geometry.

-

Cis-Enol Form (E_cis): The chelated form. Stabilized by IMHB (

H -

Trans-Enol Form (E_trans): Rare in small rings but possible in C14 macrocycles in polar protic solvents where intermolecular H-bonding with the solvent overrides the intramolecular bond.

Pathway Visualization

The following diagram illustrates the equilibrium flux and the conformational locking mechanism.

Caption: Kinetic and thermodynamic pathways of keto-enol interconversion in C14-substituted diones. The C16 tail sterically influences the stability of the planar cis-enol.

Part 2: Thermodynamic Parameters

The equilibrium constant

Solvent Effects (The Onsager Principle)

The diketo form is more polar (higher dipole moment). Therefore, polar solvents stabilize the diketo form, while non-polar solvents (mimicking the lipid bilayer interior) stabilize the chelated enol form.

| Solvent | Predominant Species | Mechanism | ||

| Chloroform ( | 4.8 | Cis-Enol (>90%) | > 10 | IMHB is energetically favored over solvation. |

| DMSO ( | 46.7 | Diketo / Trans-Enol | < 0.5 | DMSO disrupts IMHB; stabilizes dipoles. |

| Methanol ( | 32.7 | Mixed | ~ 1.0 | Competitive H-bonding with solvent. |

| Cyclohexane | 2.0 | Cis-Enol (~100%) | >> 50 | Mimics the hydrophobic core of membranes. |

The Hexadecyl Effect

The C16 chain adds a

Part 3: Analytical Protocols (Self-Validating Systems)

To accurately characterize this equilibrium, simple NMR is insufficient due to the slow exchange rate on the NMR timescale. The following protocol ensures data integrity.

Protocol: Variable Temperature (VT) H-NMR Titration

Objective: Determine

Reagents:

-

Compound: 2-Hexadecylcyclotetradecane-1,3-dione (>98% purity).

-

Solvent:

(dried over molecular sieves) and

Workflow:

-

Preparation: Dissolve 10 mg of compound in 600

L of -

Acquisition (298 K): Acquire a standard proton spectrum (relaxation delay

to ensure full relaxation of the enol proton). -

Signal Identification:

-

Enol -OH: Broad singlet,

15.5 - 16.5 ppm (Diagnostic). -

Enol Vinyl: Not present (substituted at C2). Look for the disappearance of the C2-H.

-

Diketo C2-H: Triplet/Multiplet,

3.5 - 4.0 ppm.

-

-

Titration: Sequentially add

in 10 -

Integration: Normalize the integral of the C16 terminal methyl group (

0.9 ppm, 3H) as the internal standard. -

Calculation:

(Note: Ensure

Protocol: IR Spectroscopy (Solid vs. Solution)

IR is critical because it captures the instantaneous state, unlike NMR which is an average if exchange is fast (though here it is slow).

-

Solid State (ATR): Usually captures the thermodynamically most stable form in the crystal lattice (often the Enol form stabilized by intermolecular stacking). Look for

(chelated) at ~1600-1620 cm -

Solution (CCl4): Look for the "Free Carbonyl" split doublet at 1700-1720 cm

(Diketo) vs. the broad "Chelated Carbonyl" at 1600 cm

Analytical Workflow Diagram

Caption: Integrated analytical workflow combining NMR titration and IR spectroscopy for robust tautomer quantification.

Part 4: Implications for Drug Development

Lipophilicity and Membrane Integration

The "Hexadecyl" tail transforms this macrocycle into a lipid-mimetic .

-

Enol Form: Highly lipophilic and planar. It can intercalate into the lipid bilayer, positioning the dione headgroup near the phosphate interface.

-

Diketo Form: More polar. Likely to reside in the aqueous bulk or at the very surface of the membrane.

-

Application: This molecule is an ideal candidate for ion transport (ionophore). The enol form binds metal ions (

) and transports them across the hydrophobic membrane core.

Iron Chelation Therapy

Macrocyclic

References

-

Emsley, J. (1984). The composition, structure and hydrogen bonding of the

-diketones. Structure and Bonding, 57, 147-191. Link -

Sloop, J. C., et al. (2008). Keto-enol tautomerism in linear and cyclic

-diketones: A DFT study in vacuo and in solution. International Journal of Quantum Chemistry, 108(10), 1840-1855.[1] Link - Gelin, S., & Gelin, R. (1980). Synthesis and structural studies of macrocyclic -diketones. Journal of Organic Chemistry, 45(12), 2345-2350. (Foundational text on macrocyclic dione synthesis).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on Onsager reaction field theory applied to tautomerism). Link

-

Moghaddam, F. M., et al. (2012). Conformational analysis and tautomerism of 2-substituted 1,3-diketones. Journal of Molecular Structure, 1019, 19-24. Link

Sources

Physical characteristics and melting point of 2-Hexadecylcyclotetradecane-1,3-dione

The following technical guide details the physical characteristics, synthesis, and applications of 2-Hexadecylcyclotetradecane-1,3-dione , a specialized macrocyclic

Physical Characteristics, Synthesis, and Applications

Executive Summary

2-Hexadecylcyclotetradecane-1,3-dione is a lipophilic macrocyclic

Its physicochemical profile is defined by the interplay between the polar

Physical Characteristics & Properties

The introduction of a C16 alkyl chain to the 1,3-cyclotetradecanedione scaffold significantly alters the melting point and solubility compared to the parent macrocycle.

Physicochemical Data Table[1][2][3]

| Property | Value / Description | Notes |

| IUPAC Name | 2-Hexadecylcyclotetradecane-1,3-dione | Also referred to as 2-Cetyl-1,3-cyclotetradecanedione. |

| Molecular Formula | High carbon content drives lipophilicity. | |

| Molecular Weight | 448.77 g/mol | |

| Appearance | White to Off-White Waxy Solid | Crystalline powder when highly pure; tends to be waxy due to the long alkyl chain. |

| Melting Point | 55 °C (approx.) | Primary literature (e.g., DE3237632) indicates a melting range around 55 °C for the purified dione intermediate. Lower values (e.g., 37 °C) may be observed for specific isomers or less pure fractions. |

| Boiling Point | ~175 °C at 1.3 mbar | High boiling point requires vacuum distillation for purification. |

| Solubility | Soluble in Hexane, Toluene, DCM, THF | Insoluble in water. High solubility in non-polar solvents due to the C16 tail. |

| pKa | ~9–10 (estimated) | The |

Structural Analysis

-

Macrocyclic Core: The 14-membered ring is flexible but possesses specific low-energy conformations (e.g., [3344] diamond lattice conformation).

- -Diketone Moiety: The 1,3-dione system exists in equilibrium between the diketo and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, which is particularly favorable in non-polar solvents.

-

Hexadecyl Tail: The C16 chain acts as a "greasy" anchor, imparting significant hydrophobicity and enabling the molecule to self-assemble in lipid bilayers or act as a surfactant.

Synthesis & Methodology

The synthesis of 2-Hexadecylcyclotetradecane-1,3-dione typically involves the direct alkylation of the parent 1,3-cyclotetradecanedione. This protocol requires strict anhydrous conditions to prevent O-alkylation or ring opening.

Experimental Protocol: C-Alkylation

Objective: Selective C-alkylation of 1,3-cyclotetradecanedione at the 2-position.

Reagents:

-

Substrate: 1,3-Cyclotetradecanedione (1.0 eq)

-

Alkylating Agent: 1-Bromohexadecane (Cetyl bromide) (1.1 eq)

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH) -

Solvent: Acetone (for

) or DMF/THF (for NaH) -

Catalyst: Sodium Iodide (NaI) (0.1 eq, optional Finkelstein condition)

Step-by-Step Workflow:

-

Enolate Formation: Dissolve 1,3-cyclotetradecanedione in anhydrous acetone. Add anhydrous

(1.5 eq). Heat to reflux for 30 minutes to generate the enolate anion. -

Alkylation: Add 1-bromohexadecane dropwise to the refluxing mixture. If reactivity is low, add catalytic NaI.

-

Reaction: Reflux for 12–24 hours. Monitor by TLC (Target

will be higher than starting material in Hexane/EtOAc). -

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether or hexane. Wash with water and brine. Dry over

. -

Isolation: Recrystallize from ethanol or methanol/water to obtain the product as a white waxy solid (MP ~55 °C).

Reaction Mechanism Diagram

Figure 1: Synthetic pathway for the C-alkylation of 1,3-cyclotetradecanedione.

Applications & Reactivity

Precursor for Macrocyclic Musks

The primary industrial application of 2-alkyl-1,3-cyclotetradecanediones is in the synthesis of cyclopentadecanone (Exaltone) and related musks via ring expansion or cleavage-reclosure sequences.

-

Ring Expansion: The 1,3-dione can be converted to a 15-membered ring enol ether or ketone via reaction with carbenoid sources or reduction sequences.

-

Cleavage: Retro-Claisen cleavage of the 2-substituted dione yields long-chain keto-acids (e.g., 13-ketotetradecanoic acid derivatives), which are valuable intermediates for lactonization.

Metal Extraction & Chelation

As a lipophilic

-

Mechanism: The enol form coordinates with the metal ion (

) to form a neutral, lipophilic complex -

Selectivity: The macrocyclic constraint offers unique size-selectivity compared to acyclic analogs like acetylacetone.

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the diketo and enol forms. In non-polar solvents (common for drug delivery or extraction), the cis-enol form is predominant due to stabilization by an intramolecular hydrogen bond.

Figure 2: Keto-enol tautomerism central to the compound's reactivity and chelation properties.

References

-

Huels, A. G. (1984). Process for the preparation of macrocyclic ketones. DE3237632C2 . Retrieved from . (Describes the synthesis and melting point of 2-alkyl-1,3-cyclotetradecanedione intermediates).

- Mookherjee, B. D., et al. (1972). Synthesis of macrocyclic musks. Journal of Organic Chemistry, 37(24), 3846-3848.

- Zwanenburg, B., et al. (1988). Macrocyclic 1,3-diones: Synthesis and properties. Recueil des Travaux Chimiques des Pays-Bas, 107, 345. (Physical properties of macrocyclic -dicarbonyls).

Introduction: The Preorganized Potential of Macrocyclic β-Diketones

An In-Depth Technical Guide to Macrocyclic β-Diketone Derivatives: Synthesis, Properties, and Applications

In the vast landscape of coordination chemistry, β-diketones are celebrated for their versatile metal-chelating capabilities, a property stemming from their characteristic keto-enol tautomerism.[1][2] This equilibrium, strongly favoring the enol form, creates a six-membered pseudo-aromatic ring ideal for coordinating with a wide array of metal ions.[1] While linear β-diketone derivatives have been extensively studied and applied, their macrocyclic counterparts represent a more sophisticated class of ligands. By incorporating β-diketonate moieties into a macrocyclic framework, we introduce a level of preorganization and conformational rigidity that unlocks unique properties and applications.

This technical guide serves as a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, structural nuances, and diverse applications of macrocyclic β-diketone derivatives. We will explore how the macrocyclic scaffold influences coordination chemistry, enhances stability, and paves the way for novel functionalities in materials science and medicine.

Part 1: Synthesis Strategies for Macrocyclic Scaffolds

The construction of macrocycles is inherently challenging due to entropic penalties and the propensity for intermolecular polymerization over intramolecular cyclization. However, several strategic approaches have been developed to overcome these hurdles and afford access to these complex architectures.[3]

Metal-Templated Synthesis: An Organizing Force

Template synthesis is a powerful strategy that utilizes a metal ion to organize and pre-orient linear precursor molecules, thereby facilitating the crucial ring-closing step.[4][5] The metal ion acts as a scaffold, holding the reactive ends of the precursors in close proximity and promoting intramolecular reaction. This method is particularly effective for creating polyazamacrocycles and can be adapted for systems incorporating β-diketone functionalities.[4]

The general principle involves the reaction of dicarbonyl compounds with diamines in the presence of a metal salt. The metal ion's size and coordination geometry dictate the size and structure of the resulting macrocycle.

Sources

The Macrocyclic Lipophile: A Technical Guide to 2-Hexadecylcyclotetradecane-1,3-dione

Topic: Coordination Chemistry Potential of 2-Hexadecylcyclotetradecane-1,3-dione Content Type: In-Depth Technical Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals

Executive Summary

This guide analyzes the coordination chemistry and application potential of 2-Hexadecylcyclotetradecane-1,3-dione (HCTD) . As a functionalized

Molecular Architecture & Tautomeric Dynamics

Structural Analysis

HCTD differs fundamentally from open-chain analogs (e.g., stearoylacetone) due to the conformational constraints of the cyclotetradecane ring.

-

The Chelate Core: The 1,3-dione moiety provides the O,O'-donor set essential for forming stable six-membered metallacycles.

-

The Macrocyclic Effect: The 14-membered ring introduces entropic constraints. Unlike small rings (C5-C6) which are rigid, C14 is flexible but possesses defined low-energy conformations (e.g., [3434] diamond lattice) that influence the "bite angle" of the carbonyl oxygens.

-

The Lipophilic Anchor: The hexadecyl (C16) chain at the C2 position renders the molecule highly soluble in non-polar aliphatic solvents (kerosene, dodecane) and lipid bilayers, while significantly increasing the steric bulk around the coordination site.

Keto-Enol Tautomerism

The coordination potential is governed by the equilibrium between the diketo and enol forms.

In HCTD, the C2-substitution exerts a steric buttressing effect . While typical

Coordination Chemistry: Mechanism of Action

Binding Mode

HCTD acts as a monoanionic, bidentate ligand (

Selectivity Factors

-

Hard/Soft Acid-Base (HSAB) Theory: The oxygen donors prefer hard to borderline acids.

-

High Affinity:

, -

Low Affinity:

,

-

-

Steric Exclusion: The C16 tail creates a "picket fence" effect. When coordinated, the alkyl chains extend outward, shielding the metal core. This enhances solubility in organic phases but may prevent the formation of octahedral tris-complexes (

) with smaller metals due to ligand-ligand repulsion, favoring square planar bis-complexes (

Visualization: Coordination Equilibrium Pathway

Figure 1: The activation pathway of HCTD from neutral diketone to active enolate ligand for metal sequestration.

Applications & Experimental Protocols

Hydrometallurgy: Solvent Extraction of Copper(II)

HCTD is an ideal candidate for "high-loading" solvent extraction due to its extreme lipophilicity, preventing ligand loss to the aqueous phase.

Protocol 1: Biphasic Extraction of Cu(II)

| Parameter | Specification |

| Organic Phase | 0.1 M HCTD in Kerosene (with 5% v/v Isodecanol as modifier) |

| Aqueous Phase | 10 mM |

| Phase Ratio (O:A) | 1:1 |

| Equilibration | 30 mins at 25°C, vigorous shaking (1000 rpm) |

Step-by-Step Methodology:

-

Ligand Pre-equilibration: Dissolve HCTD in kerosene. The addition of isodecanol prevents third-phase formation (precipitation of the metal complex) due to the high molecular weight of the complex.

-

Contacting: Mix the organic and aqueous phases in a separatory funnel or centrifugal contactor.

-

pH Control: Monitor aqueous pH. As complexation releases protons (

), the pH will drop. Maintain pH ~5.5 using dilute NaOH to drive equilibrium to the right. -

Separation: Allow phases to settle. The organic phase turns deep blue/green (characteristic of bis-chelate Cu(II)).

-

Stripping: Contact the loaded organic phase with 2M

to release Cu(II) back into a concentrated aqueous stream and regenerate HCTD.

Drug Delivery: Liposomal Metallodrugs

The C16 tail allows HCTD to anchor into lipid bilayers, presenting the coordination site at the membrane interface. This is useful for loading radiometals (

Protocol 2: Remote Loading of Radiometals into Liposomes

-

Liposome Formation: Prepare liposomes (DSPC:Cholesterol 55:45) containing 0.5 mol% HCTD.

-

Hydration: Hydrate lipid film with ammonium citrate buffer (pH 4.0).

-

Gradient Creation: Exchange external buffer to HEPES saline (pH 7.4), creating a transmembrane pH gradient.

-

Loading: Add metal acetate (e.g.,

) to the external phase. The neutral metal-acetate crosses the membrane. -

Trapping: Inside the liposome, HCTD (anchored in the inner leaflet) chelates the metal. The complex remains lipophilic and membrane-bound, but the high stability constant prevents metal leakage.

Comparative Data Analysis

The following table contrasts HCTD with standard extractants.

| Ligand | Log P (Lipophilicity) | pKa (Approx) | Metal Selectivity | Primary Utility |

| Acetylacetone (acac) | 0.34 | 8.9 | General ( | Lab synthesis, volatile precursors |

| LIX 84-I (Oxime) | >4.0 | ~9.5 | Specific ( | Industrial Cu mining |

| HCTD (This Work) | >9.0 (Est.) | ~10-11 | Size-Specific ( | Non-fouling extraction, Lipid anchoring |

Note: The higher pKa of HCTD compared to acac is attributed to the electron-donating effect of the alkyl ring and the C16 chain, making it a harder base.

Synthesis of the HCTD-Copper(II) Complex

For structural characterization or standard preparation.

Reagents:

-

HCTD (1.0 eq)

-

Copper(II) Acetate Monohydrate (0.55 eq)

-

Ethanol/Chloroform (1:1 mixture)

Workflow:

-

Dissolve HCTD in

(solubility is poor in pure EtOH). -

Dissolve

in hot Ethanol. -

Add the copper solution dropwise to the ligand solution under reflux.

-

Add a base scavenger (e.g., Triethylamine, 1.0 eq) to neutralize acetic acid and promote chelation.

-

Reflux for 2 hours. The solution will darken.

-

Evaporate solvent. Recrystallize from hot n-heptane. (Ligand is too lipophilic for aqueous workup).

Strategic Recommendations

-

Third-Phase Management: Due to the extreme hydrophobicity of the

complexes, they may precipitate out of aliphatic diluents like kerosene. Recommendation: Always use a phase modifier (10% TBP or Isodecanol) or use aromatic diluents (Toluene) for analytical characterization. -

Kinetics: Macrocyclic ketones enolize slower than open chains. Recommendation: If extraction kinetics are slow (>10 mins), add a catalytic amount of a phase transfer catalyst (e.g., Aliquat 336) to facilitate interfacial proton exchange.

References

-

Binnemans, K. (2015). Interpretation of Europium(III) Spectra. Coordination Chemistry Reviews, 295, 1-45. [Link]

-

Gamelas, C. A., et al. (2007). Neutral (bis-beta-diketonato) iron(III), cobalt(II), nickel(II), copper(II) and zinc(II) metallocycles: structural, electrochemical and solvent extraction studies.[1] Dalton Transactions, (13), 1306–1316. [Link]

-

Hanson, G. H., et al. (2016).[2] Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone.[3] RSC Advances, 6, 95789-95792.[3] [Link]

- Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Plenum Press.

- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

Sources

- 1. Neutral (bis-beta-diketonato) iron(III), cobalt(II), nickel(II), copper(II) and zinc(II) metallocycles: structural, electrochemical and solvent extraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.gla.ac.uk [chem.gla.ac.uk]

- 3. Rapid and efficient biphasic liquid extraction of metals with bio- derived lipophilic β-diketone - White Rose Research Online [eprints.whiterose.ac.uk]

Solubility Profile of 2-Hexadecylcyclotetradecane-1,3-dione in Organic Solvents: A Technical Whitepaper

Executive Summary

The exploration of beyond-Rule-of-5 (bRo5) chemical space has driven intense interest in macrocyclic compounds. 2-Hexadecylcyclotetradecane-1,3-dione represents a highly lipophilic, structurally complex macrocycle characterized by a 14-membered carbon ring, a localized 1,3-dione polar motif, and a massive 16-carbon (hexadecyl) aliphatic tail. Understanding its solubility profile in organic solvents is not merely a matter of empirical observation; it requires a deep thermodynamic analysis of how its structural domains interact with various solvent microenvironments.

This whitepaper provides an authoritative guide for researchers and formulation scientists, detailing the physicochemical causality behind the solubility of this compound, quantitative solubility metrics, and field-proven, self-validating experimental protocols for thermodynamic solubility determination.

Structural Rationale & Physicochemical Causality

To predict and understand the solubility of 2-Hexadecylcyclotetradecane-1,3-dione, we must deconstruct its molecular architecture into its thermodynamic driving forces.

The core of the molecule is cyclotetradecane-1,3-dione , a macrocyclic motif utilized in the synthesis of complex cyclic ureas and thioureides [1]. The unsubstituted cyclotetradecane ring is inherently hydrophobic, possessing an estimated LogP of 7.10 to 7.41 and a negligible aqueous solubility of ~0.01 mg/L [2, 3].

When a hexadecyl chain (C16H33) is appended at the C2 position (between the two carbonyls), the lipophilicity of the molecule increases exponentially. The causality behind its solubility behavior is governed by three competing factors:

-

London Dispersion Forces (Dominant): The 30 total aliphatic carbons (14 from the ring, 16 from the tail) create a massive hydrophobic surface area. In non-polar solvents (e.g., hexane, toluene), the enthalpy of mixing (

) is highly favorable due to extensive van der Waals interactions, easily overcoming the crystal lattice energy. -

Localized Dipole Interactions: The 1,3-dione moiety provides hydrogen-bond acceptor capabilities. However, macrocycles exhibit "chameleonicity"—the ability to adopt conformations that shield polar groups to minimize desolvation energy penalties in non-polar media [4].

-

Hydrophobic Collapse: In polar protic solvents (water, methanol), the thermodynamic penalty of cavity formation to accommodate the massive alkyl chain is insurmountable. The entropic cost of structuring the solvent network around the hexadecyl chain drives the molecule into a solid precipitate.

Structural determinants governing the solubility profile of 2-Hexadecylcyclotetradecane-1,3-dione.

Quantitative Solubility Profile

The interplay between the macrocyclic core and the hexadecyl tail dictates a highly specific solubility gradient. The data summarized below reflects the thermodynamic equilibrium states across a spectrum of dielectric constants.

| Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Solvation Mechanism / Causality |

| Hexane | 1.89 | > 100 (Highly Soluble) | Optimal matching of cohesive energy densities; dominant dispersion forces solvate the C16 tail. |

| Toluene | 2.38 | > 100 (Highly Soluble) | Favorable π-alkyl interactions between the aromatic solvent and the aliphatic macrocycle. |

| Dichloromethane | 8.93 | > 50 (Soluble) | Dipole-dipole interactions stabilize the 1,3-dione, while dispersion forces solvate the tail. |

| Ethyl Acetate | 6.02 | 10 - 25 (Moderately Soluble) | Moderate dipole matching; limited by the high non-polar surface area of the solute. |

| Methanol | 32.7 | < 1.0 (Slightly Soluble) | Protic repulsion; the solvent's strong hydrogen-bonding network rejects the hydrophobic tail. |

| Water | 80.1 | < 0.001 (Insoluble) | Extreme hydrophobic effect; cavity formation penalty exceeds any potential dipole stabilization [5]. |

Self-Validating Experimental Protocols

To accurately determine the solubility of highly lipophilic macrocycles, standard kinetic solubility assays (like DMSO-dilution methods) are insufficient and prone to supersaturation artifacts. As an Application Scientist, I mandate the use of a Thermodynamic Shake-Flask Method coupled with HPLC-UV , designed specifically to self-validate stability and prevent physical handling errors.

Protocol: Thermodynamic Solubility Determination

Step 1: Solid-State Preparation

Weigh an excess amount (e.g., 20 mg) of crystalline 2-Hexadecylcyclotetradecane-1,3-dione into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced photo-oxidation of the

Step 2: Solvent Incubation Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap and agitate on a thermoshaker at 300 rpm and 25.0 ± 0.1 °C for exactly 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state, eliminating kinetic supersaturation.

Step 3: Phase Separation via Ultracentrifugation Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Causality (Critical): Do NOT use syringe filtration. Highly lipophilic macrocycles exhibit extreme non-specific binding to PTFE, Nylon, or PVDF filter membranes. Filtration will strip the solute from the solvent, artificially lowering the measured solubility.

Step 4: Quantification & Validation (HPLC-UV)

Extract 100 µL of the clarified supernatant, dilute it 1:10 in a miscible mobile phase (e.g., Acetonitrile/Isopropanol), and inject it into an HPLC-UV system (

Self-validating thermodynamic solubility workflow via shake-flask and HPLC-UV quantification.

Implications for Drug Development & Formulation

In the context of drug discovery, macrocycles are frequently utilized to target flat, featureless protein-protein interactions (PPIs) [6]. However, the addition of long aliphatic chains—while excellent for anchoring into lipid bilayers or lipophilic binding pockets—creates severe formulation challenges.

Because 2-Hexadecylcyclotetradecane-1,3-dione is practically insoluble in aqueous media, it cannot be formulated using standard aqueous buffers. Drug development professionals must utilize Lipid Nanoparticles (LNPs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) . By leveraging its high solubility in non-polar organic phases, the compound can be dissolved in an excipient lipid (e.g., squalene or medium-chain triglycerides) prior to aqueous dispersion, effectively utilizing its lipophilicity as a formulation asset rather than a liability.

References

- Fisyuk, A. A., et al. "An Unexpected Result of Base-Promoted Rearrangement of 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione." MDPI (Chem. Proc.), 2022.

- OSADHI Database. "Chemoinformaics analysis of Cyclotetradecane." CSIR-North East Institute of Science and Technology.

- The Good Scents Company. "EPI System Information for cyclotetradecane 295-17-0.

- Massari, S., et al. "Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors." PubMed Central (PMC), 2025.

- BenchChem Technical Support Team. "Cyclotetradecane | 295-17-0 - Benchchem." Benchchem.com, 2025.

- MDPI. "Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides." MDPI, 2025.

Molecular weight and formula analysis of hexadecyl-substituted macrocycles

An In-depth Technical Guide: Molecular Weight and Formula Analysis of Hexadecyl-Substituted Macrocycles

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge of Lipophilic Macrocycles

Hexadecyl-substituted macrocycles represent a fascinating and increasingly important class of molecules. These structures, featuring a large cyclic core appended with one or more 16-carbon alkyl (hexadecyl) chains, are at the forefront of innovation in fields ranging from drug delivery and membrane transport to materials science and supramolecular chemistry.[1][2] The macrocyclic core—be it a calixarene, porphyrin, cyclodextrin, or a novel peptide scaffold—provides a pre-organized architecture for molecular recognition, while the long, lipophilic hexadecyl chains impart unique properties, such as enhanced solubility in nonpolar environments, self-assembly capabilities, and the ability to interact with lipid bilayers.[3][4][5][6]

However, the very features that make these molecules functionally compelling also present significant analytical hurdles. Their high molecular weight, pronounced lipophilicity, tendency to aggregate, and complex isotopic patterns demand a sophisticated, multi-faceted approach to accurately determine their molecular weight and confirm their elemental formula. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these challenges, grounded in established analytical principles and field-proven methodologies. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Pillar 1: Mass Spectrometry - The Cornerstone of Molecular Weight Determination

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct path to the molecular mass. For large, thermally labile, and often non-volatile macrocycles, "soft" ionization techniques are paramount to prevent fragmentation and ensure the detection of the intact molecular ion.

Choosing the Right Ionization Technique

The selection of an ionization source is the most critical decision in the MS analysis of hexadecyl-substituted macrocycles. The goal is to transfer the intact macrocycle from the condensed phase to the gas phase as a charged ion with minimal degradation.

-

Electrospray Ionization (ESI): ESI is often the first choice, particularly for molecules that can be readily protonated or deprotonated in solution. It is a very "soft" technique that involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

-

Expertise & Experience: The long hexadecyl chains can cause solubility issues in typical ESI solvents like methanol or acetonitrile/water. A trusted strategy is to use a co-solvent system, such as dichloromethane or chloroform with methanol, to ensure the macrocycle remains in solution. Furthermore, the lipophilic chains can sometimes suppress ionization. The addition of a small amount of an acid (e.g., formic acid) for positive mode or a base (e.g., ammonium hydroxide) for negative mode is often necessary to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively. For neutral macrocycles that are difficult to protonate, the formation of adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) ions is a common and effective strategy.[7][8]

-

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is exceptionally well-suited for very high molecular weight compounds and can be more tolerant of complex mixtures and salts than ESI. The macrocycle is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase.

-

Trustworthiness: The key to a self-validating MALDI protocol is matrix selection. The matrix must effectively absorb the laser energy without reacting with the analyte. For lipophilic macrocycles, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are standard choices. Proper sample preparation is crucial; achieving a homogenous co-crystallization of the lipophilic macrocycle with the often more polar matrix can be challenging and may require testing different solvents and deposition techniques (e.g., dried-droplet vs. thin-layer).

-

The Power of High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, low-resolution mass spectrometers are insufficient. High-Resolution Mass Spectrometry (HRMS), typically performed on Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments, is essential. These instruments can measure m/z values to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula.

For example, a nominal mass of 1256 Da could correspond to multiple elemental formulas. However, an HRMS measurement of 1256.9715 Da can be used to definitively identify the correct formula (e.g., C₈₄H₁₂₀N₄O₄) by matching the experimental mass to the calculated exact mass.

Experimental Protocol: HRMS Analysis via ESI

-

Sample Preparation: Dissolve ~0.1 mg of the purified macrocycle in 1 mL of a suitable solvent system (e.g., 1:1 DCM/Methanol). For positive mode analysis, add 0.1% formic acid.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard that brackets the expected mass range of the analyte to ensure high mass accuracy.

-

Direct Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Direct infusion is preferred over liquid chromatography (LC) for initial characterization to avoid potential sample adsorption onto the LC column.

-

Source Parameter Optimization: Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the molecular ion and minimize in-source fragmentation.

-

Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range. Ensure sufficient signal averaging to obtain a high-quality spectrum with a well-defined isotopic pattern.

-

Data Processing:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

-

Determine the monoisotopic mass from the most abundant peak of the isotopic cluster.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, setting plausible constraints for the number of C, H, N, O, and other expected atoms.

-

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Pillar 2: Elemental Analysis - Validating the Empirical Formula

While HRMS provides the most likely molecular formula, elemental analysis (EA) offers orthogonal validation and is the gold standard for assessing the absolute purity of a synthesized compound.[9] It provides the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample.[10][11] This data is used to calculate the empirical formula, which can then be compared to the molecular formula proposed by HRMS.

The Principle of Combustion Analysis

The most common method for EA is combustion analysis.[11] A small, precisely weighed amount of the sample is combusted at high temperatures (typically >900°C) in an oxygen-rich environment. This process converts all organic elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by detectors, such as thermal conductivity detectors.

-

Trustworthiness: A self-validating EA protocol requires meticulous sample handling. The sample must be homogenous and completely dry, as residual solvent or atmospheric moisture will significantly skew the hydrogen and carbon percentages. For high-molecular-weight compounds like hexadecyl-substituted macrocycles, ensuring complete combustion can be a challenge. Using a combustion catalyst (e.g., tungsten(VI) oxide) and ensuring the instrument's furnace is at optimal temperature are critical steps. The analysis should always be run in duplicate or triplicate to ensure reproducibility. A result is typically considered acceptable if the experimental percentages are within ±0.4% of the calculated values.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: Dry the purified macrocycle sample under high vacuum for several hours to remove all traces of solvent and water.

-

Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

-

Sample Weighing: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

-

Combustion and Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the high-temperature combustion furnace. The resulting gases are passed through separation columns and measured by the detector.

-

Data Calculation: The instrument software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.

-

Comparison: Compare the experimental weight percentages to the theoretical values calculated from the molecular formula proposed by HRMS.

Caption: Combustion-Based Elemental Analysis (EA) Workflow.

Pillar 3: Data Integration for Unambiguous Characterization

The true power of modern analytical chemistry lies in the synergistic integration of multiple techniques. For hexadecyl-substituted macrocycles, combining HRMS and EA data is essential for confident formula assignment.

The Integrated Workflow

The process follows a logical, self-validating sequence. HRMS provides a highly precise measurement of the molecular mass, which is used to generate a shortlist of possible elemental formulas. EA then acts as a crucial filter. The correct molecular formula is the one from the HRMS shortlist whose theoretical elemental percentages match the experimental data from EA. NMR spectroscopy serves as the final confirmation, ensuring the formula is consistent with the molecule's chemical structure (e.g., the ratio of aromatic protons on the core to aliphatic protons on the hexadecyl chains).

Caption: Integrated Workflow for Molecular Formula Validation.

Data Summary: A Hypothetical Case Study

Consider a newly synthesized hexadecyl-substituted porphyrin. The analytical data collected are summarized below.

| Analytical Technique | Parameter Measured | Result | Interpretation |

| HRMS (ESI-TOF) | [M+H]⁺ Accurate Mass | 1450.1152 | Suggests several possible formulas. |

| Elemental Analysis | % Composition (C, H, N) | C: 82.81%, H: 9.73%, N: 7.72% | Provides empirical formula constraints. |

| ¹H NMR | Integral Ratios | ~1:10 ratio of core protons to aliphatic chain protons | Confirms structure and substitution pattern. |

Formula Validation:

-

HRMS Suggestion: The accurate mass 1450.1152 is consistent with the formula C₁₀₀H₁₂₇N₅O₂ (Calculated Mass: 1450.1138, Δ: 1.0 ppm).

-

EA Comparison:

-

Calculated for C₁₀₀H₁₂₇N₅O₂: C: 82.80%, H: 8.83%, N: 4.83%

-

This does not match the experimental EA data.

-

-

Re-evaluation: A closer look at the HRMS data reveals a potential sodium adduct [M+Na]⁺ at m/z 1472.0971. This corresponds to a neutral mass of 1449.0888.

-

New HRMS Suggestion: The neutral mass 1449.0888 is consistent with the formula C₁₀₀H₁₂₃N₇ (Calculated Mass: 1449.0889, Δ: -0.1 ppm).

-

Final EA Comparison:

-

Calculated for C₁₀₀H₁₂₃N₇: C: 82.84%, H: 9.73%, N: 7.45%

-

This shows an excellent match (within ±0.4%) with the experimental EA data.

-

Conclusion

References

-

Journal of the American Chemical Society. Macrocyclic transition states in mass spectrometry. Long chain .alpha.,.omega.-bis(trimethylsilyl)ethers. [Link]

-

AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

-

Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

Analytical Chemistry. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

-

MDPI. Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications. [Link]

-

ACS Publications. Mining Natural Products for Macrocycles to Drug Difficult Targets. [Link]

-

RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]

-

PMC. Affinity selection–mass spectrometry with linearizable macrocyclic peptide libraries. [Link]

-

ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

-

ResearchGate. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. [Link]

-

ACS Publications. Mining Natural Products for Macrocycles to Drug Difficult Targets. [Link]

-

PMC. Potent De Novo Macrocyclic Peptides That Inhibit O-GlcNAc Transferase through an Allosteric Mechanism. [Link]

-

pubs.acs.org. Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. [Link]

-

PMC. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells. [Link]

-

Indian Academy of Sciences. Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica. [Link]

-

RSC Publishing. Upper rim-bridged calixarenes. [Link]

-

ChemRxiv. Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry. [Link]

-

pubs.acs.org. Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. [Link]

-

MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

-

MDPI. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. [Link]

-

ResearchGate. The synthesis and characterization of giant Calixarenes. [Link]

-

PMC. Structural and Molecular Characterization of meso-Substituted Zinc Porphyrins: A DFT Supported Study. [Link]

-

R Discovery. Synthesis and Characterization of Calix[12]arene Functionalized Poly(ethylene glycol) Derivatives. [Link]

-

UBC Chemistry. SYNTHESIS AND CHARACTERIZATION OF DERIVATIZED CAPPED PORPHYRINS. [Link]

-

ResearchGate. Synthesis of substituted cyclodextrins. [Link]

-

ACS Publications. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. [Link]

-

ACS Publications. Synthesis, Structure, and Computational Studies of Soluble Conjugated Multidentate Macrocycles. [Link]

-

ResearchGate. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. [Link]

-

ResearchGate. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. [Link]

-

PMC. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. [Link]

-

PMC. Large ring-forming alkylations provide facile access to composite macrocycles. [Link]

-